GW870086 is a synthetic glucocorticoid receptor (GR) agonist, meticulously designed to selectively activate specific GR pathways []. It belongs to the class of selective glucocorticoid receptor agonists (SEGRAs) []. Unlike traditional glucocorticoids, SEGRAs primarily promote GR transrepression, associated with anti-inflammatory effects, while minimizing transactivation, linked to side effects []. This selectivity positions GW870086 as a potentially valuable tool for investigating GR signaling and developing novel anti-inflammatory therapies with improved safety profiles [].
GW-870086 was developed by GlaxoSmithKline and is characterized as a selective glucocorticoid receptor modulator. Its chemical structure allows it to interact with the glucocorticoid receptor, influencing gene expression related to inflammation and immune response. This compound is noted for its unique pharmacological profile compared to other glucocorticoids, particularly in its ability to selectively modulate gene expression without the typical side effects associated with steroid treatments .
The synthesis of GW-870086 involves several chemical reactions that modify the steroid nucleus, particularly at the 17α position. The process typically includes:
The specific reaction conditions, including temperature, solvent choice, and reaction time, are optimized to maximize yield and minimize by-products. Detailed parameters may vary based on the specific synthetic pathway chosen .
GW-870086 has a complex molecular structure that can be described as follows:
The molecular structure allows GW-870086 to effectively bind to the glucocorticoid receptor while exhibiting reduced transactivation activity compared to traditional glucocorticoids .
GW-870086 participates in several chemical reactions primarily related to its interaction with biological targets:
The mechanism of action of GW-870086 is primarily mediated through its binding to the glucocorticoid receptor:
GW-870086 exhibits several notable physical and chemical properties:
These properties are crucial for determining formulation strategies for therapeutic applications .
GW-870086 shows promise in various scientific applications:
GW-870086 (chemical name: 6α,9α-difluoro-17α-[(2,2,3,3-tetramethylcyclopropanecarbonyl)oxy]-11β-hydroxy-16α-methyl-3-oxo-androsta-1,4-diene-17β-carbothioic acid cyanomethyl ester; CAS: 827319-43-7) emerged from strategic medicinal chemistry efforts to modify the 17α position of the glucocorticoid steroid nucleus. Developed by GlaxoSmithKline, this steroidal compound was designed to exploit a lipophilic pocket in the glucocorticoid receptor (GR) ligand-binding domain, building on structural insights from earlier molecules like fluticasone furoate [1] [5]. Its origin reflects a deliberate shift from traditional glucocorticoid optimization, focusing on ester modifications to alter receptor binding dynamics and transcriptional outcomes. Preclinical studies revealed a dissociation between its potent anti-inflammatory actions (transrepression) and diminished gene activation (transactivation) compared to classical glucocorticoids like dexamethasone or fluticasone propionate [1] [4].
Table 1: Key Historical Milestones in GW-870086 Development
Year | Development Phase | Key Findings |
---|---|---|
Pre-2010 | Discovery Chemistry | Rational modification of 17α ester to enhance GR binding selectivity |
2013 | Preclinical Characterization | Demonstrated potent NF-κB repression (pIC₅₀=10.1) in A549 cells with minimal MMTV transactivation [1] [4] |
2013 | Phase II Clinical Trial (NCT00945932) | Evaluated in mild-moderate asthma; showed suboptimal efficacy versus placebo [2] |
2020 | Scientific Re-evaluation | Recognized as a prototypical SEGRA with unique gene regulation profile [3] [7] |
Pharmacologically, GW-870086 binds the GR with high affinity, acting as a full agonist in transrepression assays (e.g., inhibition of TNF-α-induced IL-6 release in A549 cells; pIC₅₀=9.6) but a partial agonist or antagonist in transactivation models [1] [5]. Unlike fluticasone propionate, it exhibits gene-selective regulation—potently suppressing pro-inflammatory mediators like PTGS2 (COX-2) while minimally impacting genes like SGK1 or MYOC associated with metabolic side effects [1] [8]. This selectivity stems from its ability to stabilize GR conformations favoring protein-protein interactions (e.g., with NF-κB) over DNA binding at glucocorticoid response elements (GREs) [7] [8].
GW-870086 epitomizes the "dissociated glucocorticoid" paradigm, which aims to uncouple beneficial anti-inflammatory effects from adverse metabolic effects by selectively modulating GR signaling pathways. Mechanistically, it achieves this through:
Table 2: Transcriptional Selectivity Profile of GW-870086 vs. Classical Glucocorticoids
Activity Type | Target Genes/Pathways | GW-870086 Effect | Classical Glucocorticoid Effect |
---|---|---|---|
Transrepression | NF-κB/AP-1-dependent genes (e.g., IL6, PTGS2) | Potent inhibition (pIC₅₀ >9.5) [1] | Potent inhibition |
Transactivation | Classic GREs (e.g., SGK1, MYOC) | Weak or absent induction [1] | Strong induction |
Functional Selectivity | Tight junction proteins (e.g., fibronectin) | Enhanced expression [5] | Enhanced expression |
Functional Selectivity | Elastase protection in epithelia | Impaired [1] | Preserved |
This dissociated profile provided critical proof-of-concept for SEGRAs (Selective Glucocorticoid Receptor Agonists), demonstrating that anti-inflammatory efficacy in diseases like contact dermatitis or allergic inflammation could be maintained independently of full transactivation [1] [3]. However, its clinical performance highlighted complexities: While effective in murine inflammation models, a 2013 Phase II trial in mild-moderate asthmatics (N=36) failed to improve FEV₁ versus placebo after 28 days of 1 mg/day inhaled dosing [2]. This suggested that certain anti-inflammatory pathways in human asthma may require GR dimerization—supported by the upregulation of protective genes like DUSP1 or GILZ [3] [7].
Nevertheless, GW-870086 advanced GR targeting strategies by:
As a chemical tool, GW-870086 remains pivotal for probing GR’s conformation-specific functions and developing safer anti-inflammatory agents [3] [7] [8].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0